molecular formula C18H24F2N2O2 B13350390 (R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13350390
M. Wt: 338.4 g/mol
InChI Key: OAXSTUGHERZSIH-HNNXBMFYSA-N
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Description

®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes an indene and piperidine moiety, and the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core, introduction of the fluorine atoms, and the final functionalization to introduce the tert-butyl and amino groups.

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where an indene derivative reacts with a piperidine derivative under specific conditions to form the spirocyclic structure.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. The presence of fluorine atoms can enhance the compound’s ability to interact with proteins and other biomolecules, providing insights into their function and structure.

Medicine

In medicine, ®-tert-Butyl 1-am

Properties

Molecular Formula

C18H24F2N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl (1R)-1-amino-5,6-difluorospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24F2N2O2/c1-17(2,3)24-16(23)22-6-4-18(5-7-22)10-11-8-13(19)14(20)9-12(11)15(18)21/h8-9,15H,4-7,10,21H2,1-3H3/t15-/m0/s1

InChI Key

OAXSTUGHERZSIH-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3[C@@H]2N)F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2N)F)F

Origin of Product

United States

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